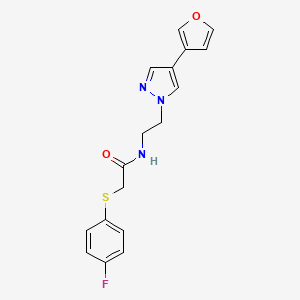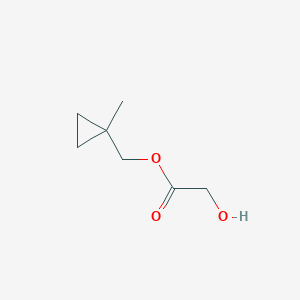
(1-Methylcyclopropyl)methyl 2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Methylcyclopropyl)methyl 2-hydroxyacetate” is a chemical compound with the CAS Number: 1870150-09-6 . It has a molecular weight of 144.17 . The compound is typically stored at room temperature and has a physical form of liquid .
Molecular Structure Analysis
The Inchi Code for “(1-Methylcyclopropyl)methyl 2-hydroxyacetate” is1S/C7H12O3/c1-7(2-3-7)5-10-6(9)4-8/h8H,2-5H2,1H3 . This code provides a unique representation of the molecular structure of the compound. Physical And Chemical Properties Analysis
“(1-Methylcyclopropyl)methyl 2-hydroxyacetate” is a liquid at room temperature . It has a molecular weight of 144.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
- Polymerization of Cyclic Monomers: The synthesis of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate from methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate through cyclopropanation and subsequent processes led to a polymer with a glass transition temperature of 90°C. This showcases the compound's application in the development of polymers with specific thermal properties (Moszner et al., 2003).
- Cyclodextrins in Polymer Synthesis: The study explored the complexation of methylated β-cyclodextrin with monomers derived from 1,1-diethoxycarbonyl-2-vinylcyclopropane. These complexes were polymerized in aqueous media, highlighting the role of cyclodextrins in polymer synthesis and the potential for creating water-soluble polymers (Alupei & Ritter, 2001).
Biological and Medicinal Applications
- Inhibitors of Ethylene Perception: 1-Methylcyclopropene, a related compound, is used extensively to inhibit ethylene effects in various fruits, vegetables, and floriculture crops, demonstrating the importance of cyclopropyl compounds in extending the shelf life of agricultural products (Blankenship & Dole, 2003).
Organic Synthesis and Chemical Reactivity
- Synthesis of Nucleoside Analogues: The creation of 2,2,3-tris(hydroxymethyl)methylenecyclopropane analogues for potential antiviral applications, although not successful in demonstrating significant activity, shows the versatility of cyclopropyl compounds in synthesizing complex organic molecules (Zhou & Žemlička, 2007).
- Allylation of Methylenecyclopropanes: The study on the stereoselective allylation of methylenecyclopropanes further illustrates the synthetic utility of cyclopropyl compounds in organic chemistry, offering pathways to allylated products via cyclopropyl intermediates (Hirashita et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H227, H315, H319, and H335 . These codes correspond to various hazards such as being a flammable liquid, causing skin irritation, causing serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.
Eigenschaften
IUPAC Name |
(1-methylcyclopropyl)methyl 2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2-3-7)5-10-6(9)4-8/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQUEQJYILOVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)COC(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

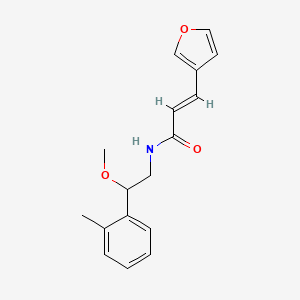
![Ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2659438.png)
methanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2659440.png)
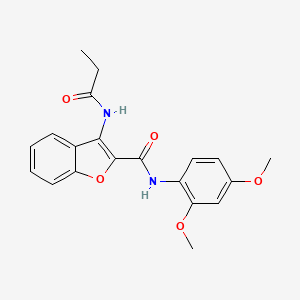

![(1R,5S)-N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2659444.png)
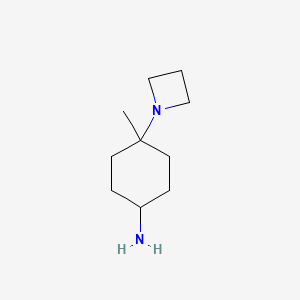
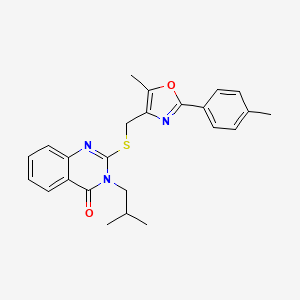
![2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2659450.png)
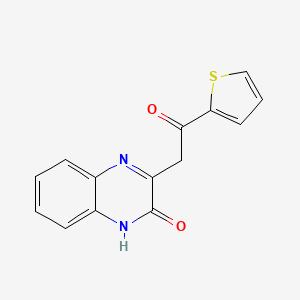
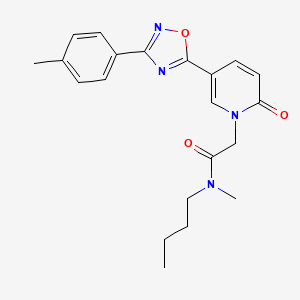
![1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2659454.png)

